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molecular formula C15H14O2 B8714784 [4-Methyl-3-(methyloxy)phenyl](phenyl)methanone

[4-Methyl-3-(methyloxy)phenyl](phenyl)methanone

Cat. No. B8714784
M. Wt: 226.27 g/mol
InChI Key: JCYUOBQYRREMFY-UHFFFAOYSA-N
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Patent
US07723393B2

Procedure details

Compound 39 (5 g, 22.1 mmol) was combined with AlCl3 (9 g, 66.3 mmol) and anhydrous toluene (50 mL) in a 200 mL round bottom flask. The stirring mixture was refluxed for 1 h under nitrogen then cooled to ambient temperature and quenched with 1 N aqueous HCl (50 mL). The reaction was extracted with ethyl acetate (3×100 mL). The combined organic extracts were dried (MgSO4), filtered, and the solvents removed in vacuuo. The resulting residue was treated with 10% EtOAc/hexanes at which time a solid precipitated from the solvent. The solid was filtered and dried in vacuuo for 4 h to give 3.1 g (70%) of compound 40 as an ash solid. 1H NMR (400 MHz, CDCl3): δ 2.13 (s, 3H), 7.10-7.62 (m, 6H), 7.64-7.72 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:9])=[CH:4][C:3]=1[O:16]C.[Al+3].[Cl-].[Cl-].[Cl-]>C1(C)C=CC=CC=1>[OH:16][C:3]1[CH:4]=[C:5]([C:8]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[O:9])[CH:6]=[CH:7][C:2]=1[CH3:1] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C(=O)C1=CC=CC=C1)OC
Name
Quantity
9 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirring mixture was refluxed for 1 h under nitrogen
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with 1 N aqueous HCl (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuuo
ADDITION
Type
ADDITION
Details
The resulting residue was treated with 10% EtOAc/hexanes at which time a solid
CUSTOM
Type
CUSTOM
Details
precipitated from the solvent
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuuo for 4 h
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1C)C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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